N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine, commonly known as ETK, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. ETK is a selective agonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of blood pressure, cardiovascular function, and other physiological processes.
Mécanisme D'action
ETK exerts its effects by selectively binding to and activating N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine. This receptor is known to have a counter-regulatory role in the renin-angiotensin system, which is involved in the regulation of blood pressure and fluid balance. Activation of this compound by ETK leads to the production of nitric oxide and other vasodilatory molecules, resulting in a decrease in blood pressure.
Biochemical and Physiological Effects
In addition to its effects on blood pressure, ETK has been shown to have other biochemical and physiological effects. Studies have demonstrated that ETK can stimulate the growth and differentiation of neural stem cells, making it a potential treatment for neurodegenerative disorders. ETK has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
ETK has several advantages for use in lab experiments. It is a selective agonist of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine, which allows for precise targeting of this receptor. ETK is also stable and easy to handle, making it a convenient tool for studying the effects of this compound activation. However, one limitation of ETK is that it is relatively new and there is still much to be learned about its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several potential future directions for research on ETK. One area of interest is the role of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine in the regulation of glucose metabolism and insulin sensitivity, which could have implications for the treatment of diabetes. Another potential application of ETK is in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of ETK, which could lead to the development of more effective treatments for hypertension and other cardiovascular diseases.
Conclusion
In conclusion, ETK is a novel compound with potential therapeutic applications in the treatment of hypertension, neurodegenerative disorders, and inflammatory diseases. Its selective activation of this compound makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the pharmacological properties of ETK and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of ETK involves a multi-step process that begins with the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the corresponding thioether. This intermediate is then reacted with 4-bromobutan-1-amine to yield ETK.
Applications De Recherche Scientifique
ETK has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the role of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine in the regulation of blood pressure and cardiovascular function. Studies have shown that activation of this compound by ETK can lead to vasodilation and a decrease in blood pressure, making it a potential treatment for hypertension.
Propriétés
Formule moléculaire |
C20H25N5O2 |
---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-1-amine |
InChI |
InChI=1S/C20H25N5O2/c1-3-5-13-21-15-16-11-12-18(19(14-16)26-4-2)27-20-22-23-24-25(20)17-9-7-6-8-10-17/h6-12,14,21H,3-5,13,15H2,1-2H3 |
Clé InChI |
ZVXMLWTWHNNLKP-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OCC |
SMILES canonique |
CCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.